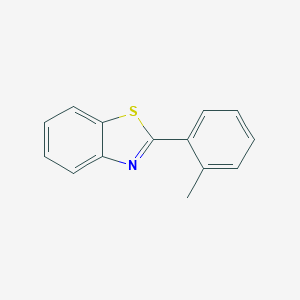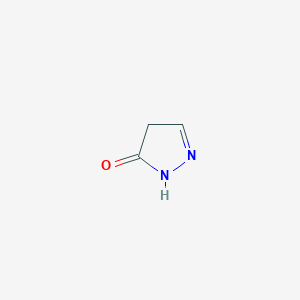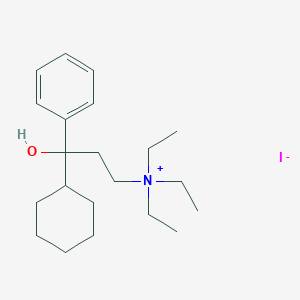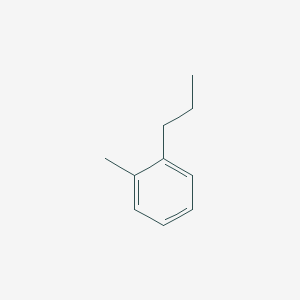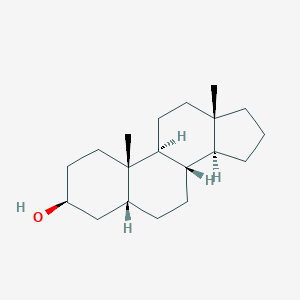
5β-雄甾烷-3β-醇
描述
5beta-Androstan-3beta-ol is a compound with the molecular formula C19H32O . It is a major metabolite of testosterone with androgenic activity . The molecular weight of this compound is 276.5 g/mol .
Synthesis Analysis
Although it is currently unknown whether 5beta-Androstan-3beta-ol is produced by cells in or near the paraventricular nucleus (PVN), the fact that mRNAs for the steroid metabolizing enzymes such as 5αR, 3αHSD, 17αHSD, and CYP7b1 are found in the PVN suggests that local synthesis of the hormone may be responsible .Molecular Structure Analysis
5beta-Androstan-3beta-ol contains a total of 55 bonds, including 23 non-H bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1. It has a Rotatable Bond Count of 0. The Exact Mass is 276.245315640 g/mol and the Monoisotopic Mass is also 276.245315640 g/mol. The Topological Polar Surface Area is 20.2 Ų and it has a Heavy Atom Count of 20 .科学研究应用
医学影像: 一项研究探索了取代的5α-雄甾烷-17β-醇在开发前列腺显像剂中的潜在用途。这些化合物与雄激素受体的结合亲和力是重点,3β-氟-5α-雄甾烷-17β-醇在阉割大鼠中显示出睾丸激素丙酸酯雄激素活性的约5%(Castonguay et al., 1978)。
神经药理学: 对17β-硝基-5α-雄甾烷-3α-醇及其3β-甲基衍生物的研究发现,这些神经甾体类似物具有有效的抗惊厥和抗焦虑活性。这些化合物调节GABA(A)受体,并在小鼠癫痫模型中表现出生物活性(Runyon et al., 2009)。
微生物学和生物化学: 一项关于棒状杆菌和其他人类腋窝细菌对类固醇生物转化的研究报告了5,6,16,17-四氢-雄甾烷的转化,包括5β-雄甾烷-16-烯-3-酮,这对于恶臭的形成至关重要(Decréau et al., 2003)。
内分泌学: 5α-雄甾烷-3β, 17β-二醇(3βAdiol)是5α-二氢睾酮的代谢物,已显示出与雌激素受体(ER)-β结合并调节神经元细胞中的基因转录,表明其在传统雄激素途径之外的生理作用(Pak et al., 2005)。
癌症研究: 对雄激素代谢物5α-雄甾烷-3β,17β-二醇的研究表明,它可以通过激活雌激素受体β亚型来抑制前列腺癌细胞迁移。这表明对前列腺癌侵袭和转移的保护作用(Guerini et al., 2005)。
作用机制
The actions of 5beta-Androstan-3beta-ol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by estrogen receptor beta (ERbeta) which inhibits the PVN response to stressors. In gonadectomized rats, ERbeta agonists reduce CORT and ACTH responses to restraint stress, an effect that is also present in wild-type but not ERbeta-knockout mice .
安全和危害
属性
IUPAC Name |
(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-KYQPOWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508135 | |
| Record name | (3beta,5beta)-Androstan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Androstan-3beta-ol | |
CAS RN |
15360-52-8 | |
| Record name | (3beta,5beta)-Androstan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of steroids are important for their interaction with human alcohol dehydrogenase 1C*2?
A: The study highlights that a 5β configuration (cis A/B ring fusion) and the presence of either a 3β-hydroxy or 3-keto group appear crucial for steroid interaction with human alcohol dehydrogenase 1C*2. [] This suggests that the enzyme possesses specific binding site requirements for these structural features.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







